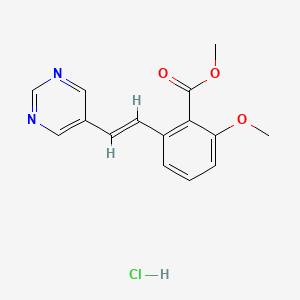

Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride

Description

Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride is a synthetically modified benzoate ester featuring a pyrimidine heterocycle and a vinyl linker. Its structure includes:

- Methoxy group at the ortho position (C2) of the benzoate ring, which may influence steric and electronic properties.

- (E)-stereochemistry of the vinyl group, ensuring a planar configuration that enhances conjugation.

- Hydrochloride salt form, likely improving aqueous solubility for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

methyl 2-methoxy-6-[(E)-2-pyrimidin-5-ylethenyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3.ClH/c1-19-13-5-3-4-12(14(13)15(18)20-2)7-6-11-8-16-10-17-9-11;/h3-10H,1-2H3;1H/b7-6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLLJWNRFJPFIM-UHDJGPCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CN=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CN=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₅ClN₂O₃

- Molecular Weight : 304.75 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The presence of the pyrimidine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has indicated that methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.

Anticancer Activity

A series of in vitro assays demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 10 | Bcl-2 downregulation |

Anti-inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation markers. It inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its use as a potential antimicrobial agent.

- Case Study on Cancer Cell Apoptosis : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed increased levels of cleaved PARP and caspase-3, confirming apoptosis induction.

The biological activities of methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride can be attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Potential interaction with specific receptors could alter signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the benzoate ester family, which includes derivatives with varying substituents and functional groups. Below is a structural and functional comparison with analogs from and hypothesized properties based on substituent effects:

Table 1: Structural Comparison of Selected Benzoate Esters

Key Observations:

Electron-withdrawing groups (e.g., Cl in methyl 2-chlorobenzoate) increase acidity but reduce solubility in non-polar environments, whereas the pyrimidine ring in the target compound could enhance solubility via polar interactions.

Functional Group Contributions: The pyrimidinyl vinyl group distinguishes the compound from simpler esters (e.g., methyl 2-methoxybenzoate) by enabling π-π interactions or hydrogen bonding with biological targets, a feature absent in non-aromatic analogs like vinyl benzoate . The hydrochloride salt likely improves bioavailability compared to neutral esters (e.g., benzyl benzoate), which are typically more lipophilic .

Stereochemical Considerations :

- The (E)-configuration of the vinyl group ensures planarity, maximizing conjugation and stability relative to (Z)-isomers, which may exhibit steric clashes or reduced resonance.

Research Implications and Limitations

- Synthetic Challenges : The pyrimidine and vinyl groups may complicate synthesis compared to simpler esters (e.g., methyl 2-nitrobenzoate ), requiring controlled conditions to maintain stereochemistry.

- Data Gaps : The evidence lacks direct pharmacological or physicochemical data for the compound. Further studies using tools like SHELXPRO (for macromolecular interfaces) or solubility assays could validate hypothesized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.